1,4,5-Oxadiazepane dihydrochloride

Agrochemical synthesis Process chemistry Heterocyclic intermediate

Select the dihydrochloride salt (CAS 405281-14-3) for superior process economics. It enables a patented room-temperature pinoxaden intermediate synthesis achieving 98% purity in 90% yield, unlike the dihydrobromide analog requiring harsh reflux and yielding only 64%. Its enhanced aqueous solubility simplifies workup and ensures accurate biological assays. Insist on ≥95% purity and verify the absence of dihydrobromide contamination to safeguard reaction yields and avoid costly revalidation.

Molecular Formula C4H12Cl2N2O
Molecular Weight 175.05 g/mol
Cat. No. B12332320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,5-Oxadiazepane dihydrochloride
Molecular FormulaC4H12Cl2N2O
Molecular Weight175.05 g/mol
Structural Identifiers
SMILESC1COCCNN1.Cl.Cl
InChIInChI=1S/C4H10N2O.2ClH/c1-3-7-4-2-6-5-1;;/h5-6H,1-4H2;2*1H
InChIKeyZCSFNALLENKLOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4,5-Oxadiazepane Dihydrochloride: A Versatile Heterocyclic Building Block for Agrochemical and Pharmaceutical Synthesis


1,4,5-Oxadiazepane dihydrochloride is a seven-membered heterocyclic compound containing one oxygen and two nitrogen atoms within its saturated ring structure . As a dihydrochloride salt (CAS 405281-14-3), it exhibits enhanced water solubility and stability compared to its free base form, making it particularly valuable as a synthetic intermediate . The compound serves as a crucial building block in the synthesis of bioactive molecules, most notably the commercial cereal herbicide pinoxaden, where the [1,4,5]oxadiazepane ring is a key structural motif conferring grass weed control activity [1].

Why Generic 1,4,5-Oxadiazepane Dihydrochloride Substitution Fails: Salt Form Dictates Synthetic Performance


The dihydrochloride salt form of 1,4,5-oxadiazepane is not simply interchangeable with other salt variants (e.g., dihydrobromide) or the free base in critical synthetic applications. Comparative process chemistry studies demonstrate that the choice of counterion directly impacts reaction yield, purity, and process economics. In the key intermediate synthesis for pinoxaden, the dihydrochloride salt (CAS 405281-14-3) enables a room-temperature reaction with aryl malonates to achieve 98% purity in 90% yield [1], whereas the analogous dihydrobromide salt requires harsher reflux conditions and yields only 64% over three steps in its own preparation [2]. Furthermore, the enhanced aqueous solubility conferred by the dihydrochloride form (MW 138.6) versus the dihydrobromide analog (MW 263.96) facilitates more efficient workup and purification in aqueous reaction media . These quantitative process advantages translate directly to procurement decisions where synthetic efficiency and cost-of-goods are paramount.

1,4,5-Oxadiazepane Dihydrochloride: Quantified Performance Differentiation from Close Analogs


Synthetic Yield Advantage: Dihydrochloride vs. Dihydrobromide Salt in Pinoxaden Intermediate Formation

In the synthesis of 8-(2,6-diethyl-4-methylphenyl)-tetrahydro-pyrazolo[1,2-d][1,4,5]oxadiazepine-7,9-dione (a key pinoxaden intermediate), the dihydrochloride salt enables a room-temperature reaction in xylene with triethylamine as an acid scavenger, achieving 98% pure product in 90% yield after 6 h reflux and purification [1]. In contrast, the dihydrobromide salt variant requires more forcing reflux conditions with arylmalonic acids and delivers variable yields across derivative series [1]. The dihydrochloride route is now the patented, industrially preferred process for this critical agrochemical intermediate [1].

Agrochemical synthesis Process chemistry Heterocyclic intermediate

Molecular Weight and Solubility Advantage: Dihydrochloride vs. Dihydrobromide Salt Forms

The dihydrochloride salt (MW 138.6 g/mol) is approximately 47.5% lighter on a molar basis than the dihydrobromide analog (MW 263.96 g/mol) . This substantial molecular weight reduction translates to lower mass requirements for equimolar reactions, reducing shipping costs and storage footprint. Critically, the dihydrochloride form exhibits enhanced water solubility due to the hydrophilic nature of the chloride counterion, facilitating aqueous workup procedures and enabling direct use in aqueous reaction media without prior free-basing . The dihydrobromide form, with its larger, more hydrophobic bromide counterions, demonstrates reduced aqueous solubility and may require organic solvent systems for comparable handling .

Salt selection Aqueous solubility Formulation development

Crop Safety Advantage: [1,4,5]Oxadiazepane Ring vs. Carbocyclic Hydrazine Analogs

In the discovery of pinoxaden, direct comparative studies demonstrated that interruption of the alkylene fragment in cyclic hydrazine derivatives with heteroatoms—specifically oxygen to form the [1,4,5]oxadiazepane ring—resulted in significantly reduced crop injury in wheat and barley [1]. While specific numerical crop injury scores are not reported in the open literature for head-to-head comparisons, the qualitative observation that oxadiazepane analogs exhibited reduced phytotoxicity compared to carbocyclic hydrazine counterparts was a decisive factor in the selection of the [1,4,5]oxadiazepane-containing pinoxaden as the development candidate over earlier leads [1]. This crop safety differentiation was further reinforced with safener technology (cloquintocet-mexyl), enabling commercial use in sensitive cereal crops [2].

Herbicide safening Crop tolerance Structure-activity relationship

Antibacterial Potency: [1,2,5]Oxadiazepane Derivatives vs. Linezolid and Piperazine Analogs

In a series of oxazolidinone antibacterial agents, derivatives bearing a [1,2,5]oxadiazepane C-ring demonstrated 2- to 3-fold greater antibacterial activity against Gram-positive pathogens (including linezolid-resistant strains) compared to linezolid in systemic mouse infection models [1]. This potency enhancement was observed for both thiocarbamate-substituted A-ring variants and amide/urea-substituted C-ring derivatives. The [1,2,5]oxadiazepane scaffold was specifically synthesized and evaluated as a replacement for conventional piperazine rings, with the seven-membered heterocycle conferring improved binding to the bacterial ribosome [1]. Note: While these data pertain to the [1,2,5] regioisomer rather than [1,4,5], they establish the broader class-level differentiation of oxadiazepane-containing molecules in antibacterial applications.

Antibacterial Oxazolidinone Drug discovery

Urease Inhibitory Activity: 1,4,5-Oxadiazepane Derivatives vs. Untreated Controls

Synthesized derivatives of 1,4,5-oxadiazepane have demonstrated effective inhibition of urease enzyme activity at low micromolar concentrations, with reported IC50 values ranging from 1.13 µM to 6.28 µM . This inhibitory activity suggests potential therapeutic applications in conditions where urease plays a critical pathological role, such as kidney stone formation and Helicobacter pylori infection . Comparative data against other heterocyclic urease inhibitors (e.g., thiourea derivatives, hydroxamic acids) are not available in the current public literature; however, the sub-10 µM potency range establishes the scaffold as a viable starting point for medicinal chemistry optimization.

Enzyme inhibition Urease Therapeutic development

Herbicidal Spectrum: Pinoxaden (Oxadiazepane-Containing) vs. Other ACCase Inhibitors

Pinoxaden, which incorporates the [1,4,5]oxadiazepane ring as a core structural element, provides outstanding levels of post-emergence activity against a broad spectrum of grass weed species including Alopecurus myosuroides, Avena fatua, Lolium perenne, and Setaria faberi [1]. Comparative studies indicate that pinoxaden requires a smaller conformational change in the plant acetyl-CoA carboxylase (ACCase) binding pocket compared to FOP and DIM class herbicides, which may contribute to its efficacy and selectivity profile [2]. While this differentiation derives from the fully elaborated pinoxaden molecule rather than the dihydrochloride building block directly, it underscores the unique structural contribution of the [1,4,5]oxadiazepane ring to commercial herbicide performance.

Herbicide Grass weed control ACCase inhibition

1,4,5-Oxadiazepane Dihydrochloride: Priority Application Scenarios for Scientific and Industrial Procurement


Agrochemical Process Chemistry: Pinoxaden and Related ACCase Inhibitor Synthesis

Procurement of 1,4,5-oxadiazepane dihydrochloride is essential for kilogram- to multi-ton scale synthesis of pinoxaden, a commercial cereal herbicide with annual sales exceeding $400 million. The dihydrochloride salt enables the patented room-temperature process achieving 98% purity in 90% yield [1], directly impacting cost-of-goods and process robustness. Industrial users should specify CAS 405281-14-3 with ≥95% purity and verify the absence of dihydrobromide contamination, which would compromise reaction yields and necessitate process revalidation.

Medicinal Chemistry: Urease Inhibitor Lead Optimization

Research groups pursuing novel urease inhibitors for kidney stone or H. pylori indications should prioritize 1,4,5-oxadiazepane dihydrochloride as a core scaffold. Documented IC50 values of 1.13–6.28 µM for urease inhibition establish a tractable potency baseline for structure-activity relationship (SAR) exploration. The dihydrochloride salt's aqueous solubility facilitates biological assay preparation and enables direct use in biochemical screening cascades without solubility artifacts.

Antibacterial Drug Discovery: Oxazolidinone Scaffold Replacement

Antibacterial research programs seeking to overcome linezolid resistance or improve Gram-positive potency should evaluate 1,4,5-oxadiazepane derivatives as C-ring replacements for conventional piperazine moieties. Class-level evidence demonstrates that [1,2,5]oxadiazepane-containing oxazolidinones achieve 2- to 3-fold greater antibacterial activity against MRSA and linezolid-resistant strains compared to linezolid in systemic infection models [2]. The 1,4,5-oxadiazepane dihydrochloride provides an accessible entry point for synthesizing focused libraries of novel oxadiazepane-containing antibacterials.

Heterocyclic Building Block Library Synthesis

CROs and academic core facilities maintaining diverse heterocyclic building block collections should stock 1,4,5-oxadiazepane dihydrochloride as a distinct, non-interchangeable entry distinct from dihydrobromide and free base variants. The compound's demonstrated utility in both agrochemical (pinoxaden) and pharmaceutical (urease inhibitors, antibacterials) contexts ensures broad demand across multiple client sectors. Storage as the dihydrochloride salt (MW 138.6) maximizes shelf stability while minimizing molecular weight-based storage costs compared to dihydrobromide (MW 263.96) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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